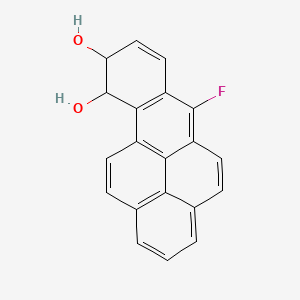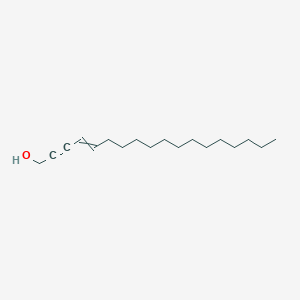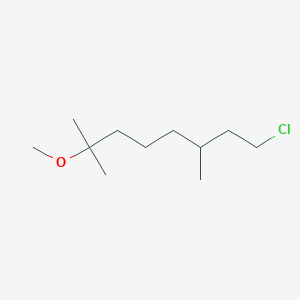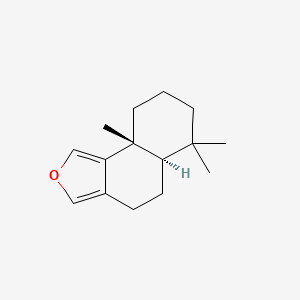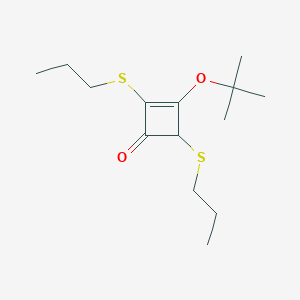![molecular formula C16H13N3O B14420397 [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde CAS No. 81891-76-1](/img/structure/B14420397.png)
[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde: is a complex organic compound featuring a unique structure that combines phenyl, pyridinyl, and imidazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde typically involves multi-step organic reactionsThe final step involves the addition of the acetaldehyde group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it valuable in biochemical assays .
Medicine: The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect .
Comparación Con Compuestos Similares
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Comparison: Compared to these similar compounds, [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde exhibits unique structural features that enhance its reactivity and stability. The presence of the imidazole ring and the pyridinyl group provides additional sites for chemical modification, making it more versatile in various applications .
Propiedades
Número CAS |
81891-76-1 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-(5-phenyl-4-pyridin-3-yl-1H-imidazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C16H13N3O/c20-10-8-14-18-15(12-5-2-1-3-6-12)16(19-14)13-7-4-9-17-11-13/h1-7,9-11H,8H2,(H,18,19) |
Clave InChI |
CTXKGEPPYMFGCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(N2)CC=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


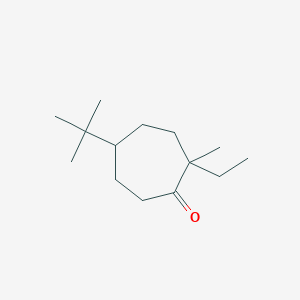
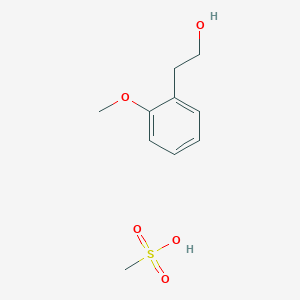
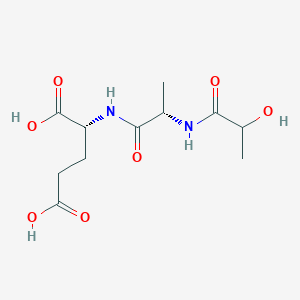

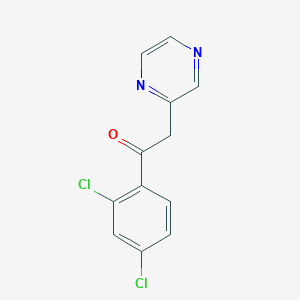
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
